molecular formula C17H18O2 B083751 (5-Tert-butyl-2-hydroxyphenyl)(phenyl)methanone CAS No. 10425-05-5

(5-Tert-butyl-2-hydroxyphenyl)(phenyl)methanone

Cat. No. B083751
CAS RN: 10425-05-5
M. Wt: 254.32 g/mol
InChI Key: IAAWULFRQOKLJI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as (5-bromo-2-hydroxyphenyl)(phenyl)methanone, involves the reaction of 4-bromophenol and benzoyl chloride, confirming the compound's structure through X-ray crystal structure determination (Kuang, 2009). Another method involves tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, prepared from aldehydes and tert-butyl N-hydroxycarbamate, indicating the flexibility in synthesizing phenyl methanone derivatives (Xavier Guinchard et al., 2005).

Molecular Structure Analysis

The detailed molecular structure of compounds related to (5-Tert-butyl-2-hydroxyphenyl)(phenyl)methanone has been elucidated using X-ray diffraction, showing a monoclinic crystal system. Such studies provide insights into the intermolecular interactions that may influence the compound's chemical reactivity and physical properties.

Chemical Reactions and Properties

These compounds exhibit varied chemical reactivities, such as undergoing photoinduced-addition reactions (J. Mann & A. Weymouth-Wilson, 2003) and participating in oxidation reactions with tert-butyl hydroperoxide catalyzed by iron porphyrin derivatives, leading to products like diphenoquinone and biphenyl derivatives (Yasemin Çimen Mutlu et al., 2019).

Scientific Research Applications

  • Synthesis and Structural Analysis : The synthesis of similar compounds, like (5-bromo-2-hydroxyphenyl)(phenyl)methanone, has been achieved, with its structure confirmed through X-ray crystallography, indicating potential for further chemical analysis and manipulation (Kuang, 2009).

  • Catalytic Applications : Derivatives of (5-Tert-butyl-2-hydroxyphenyl)(phenyl)methanone have been used in aerobic oxidation reactions as ligands for copper(II) and zinc(II) complexes, demonstrating their role in facilitating chemical reactions (Chaudhuri et al., 1999).

  • One-Pot Synthesis Techniques : Efficient one-pot synthesis methods for related compounds, such as 4-(tert-butyl)-1H-pyrrol-3-ylmethanone, have been developed, showcasing the compound's accessibility for research and industrial applications (Kaur & Kumar, 2018).

  • Electrochemical Studies : Electrochemical oxidation studies on similar compounds have been conducted, providing insights into their reactivity and potential applications in electrochemical processes (Ohmori et al., 1985).

  • Palladium-Catalyzed Reactions : Studies have shown the use of palladium catalysis in ortho aroylation reactions involving derivatives of (5-Tert-butyl-2-hydroxyphenyl)(phenyl)methanone, indicating its utility in complex organic synthesis (Chu et al., 2015).

  • Antioxidant Properties : Research on derivatives of (5-Tert-butyl-2-hydroxyphenyl)(phenyl)methanone has revealed significant antioxidant properties, highlighting its potential in pharmacological applications (Çetinkaya et al., 2012).

  • Neuroprotective Activities : Certain analogues of (5-Tert-butyl-2-hydroxyphenyl)(phenyl)methanone have been identified as possessing neuroprotective properties, which could be beneficial in medical research and treatment of neurological disorders (Largeron et al., 2001).

  • Electrical and Optical Properties : Studies on oligobenzimidazole derivatives of the compound have explored their electrical, optical, thermal, and rectification properties, suggesting applications in materials science (Anand & Muthusamy, 2018).

properties

IUPAC Name

(5-tert-butyl-2-hydroxyphenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O2/c1-17(2,3)13-9-10-15(18)14(11-13)16(19)12-7-5-4-6-8-12/h4-11,18H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAAWULFRQOKLJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)O)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10333730
Record name (5-Tert-butyl-2-hydroxyphenyl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10333730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Tert-butyl-2-hydroxyphenyl)(phenyl)methanone

CAS RN

10425-05-5
Record name (5-Tert-butyl-2-hydroxyphenyl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10333730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Z Tong, Z Tang, CT Au, R Qiu - The Journal of Organic Chemistry, 2020 - ACS Publications
We have developed a protocol to facilitate the nickel-catalyzed decarbonyloxidation of 3-aryl benzofuran-2(3H)-ones to 2-hydroxybenzophenones under mild conditions, which is an …
Number of citations: 7 pubs.acs.org

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